N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Overview
Description
“N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide” typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions:
Sulfonylation: The ethylsulfonyl group is introduced via a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group.
Reduction: Reduction reactions could target the benzamide moiety or the thiazole ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Thiazole derivatives are studied for their potential to inhibit various enzymes.
Antimicrobial Activity: These compounds may exhibit antibacterial, antifungal, or antiviral properties.
Medicine
Drug Development: The compound could be a lead molecule in the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Agriculture: Possible use as pesticides or herbicides.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The molecular targets might include kinases, proteases, or DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Benzamide Derivatives: Compounds with similar benzamide moieties.
Sulfonyl Compounds: Compounds with similar sulfonyl groups.
Uniqueness
The uniqueness of “N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-27(24,25)17-7-5-6-16(11-17)19(23)22-20-21-18(12-26-20)15-9-8-13(2)14(3)10-15/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSBEOGRKPXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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